Fmoc-His(DNP)-OH

Vue d'ensemble

Description

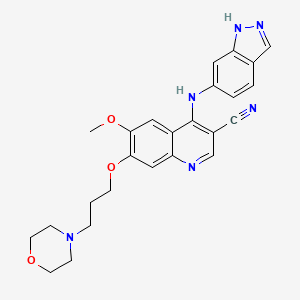

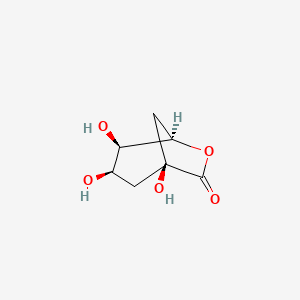

Fmoc-His(DNP)-OH: is a derivative of histidine, an essential amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4-dinitrophenyl (DNP) group. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the DNP group is used to protect the imidazole side chain of histidine. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Applications De Recherche Scientifique

Chemistry:

Peptide Synthesis: Fmoc-His(DNP)-OH is extensively used in the synthesis of peptides and proteins, allowing for the incorporation of histidine residues in a controlled manner.

Biology:

Protein Engineering: The compound is used in the design and synthesis of proteins with specific histidine residues, which can be crucial for enzyme activity and binding sites.

Medicine:

Drug Development: this compound is used in the development of peptide-based drugs, particularly those targeting specific receptors or enzymes.

Industry:

Biomaterials: The compound is used in the production of biomaterials, such as hydrogels, that have applications in tissue engineering and drug delivery.

Safety and Hazards

The safety data sheet for a similar compound, “Fmoc-His(Trt)-OH”, indicates that it may be harmful if inhaled, swallowed, or absorbed through the skin . It may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to use appropriate personal protective equipment when handling this compound .

Orientations Futures

The future directions for “Fmoc-His(DNP)-OH” could involve the construction or design of various new synthetic Fmoc-based low molecular weight organic gelators for several potential applications . The pH-controlled ambidextrous gelation of Fmoc-K (Fmoc) demonstrates the benefit of a second Fmoc moiety in inducing gelation in a low molecular weight gelator .

Mécanisme D'action

Target of Action

Fmoc-His(DNP)-OH, like other Fmoc-modified amino acids and short peptides, primarily targets the process of self-assembly in biological systems . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making these compounds useful in various applications .

Mode of Action

The mode of action of this compound involves interactions with its targets that lead to changes in their behavior. The compound’s hydrophobic interactions from the fluorenyl ring and steric optimization from the linker (the methoxycarbonyl group) result in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in the self-assembly of biological structures. The compound’s unique interactions, along with the driving forces induced by the peptide sequences, result in the self-assembly of Fmoc-modified amino acids and short peptides .

Analyse Biochimique

Biochemical Properties

Fmoc-His(DNP)-OH is involved in various biochemical reactions, primarily in the synthesis of peptides and proteins. The Fmoc group provides protection to the amino terminus, preventing unwanted reactions during peptide chain elongation. The DNP group protects the imidazole side chain of histidine, ensuring selective reactions at other functional groups. This compound interacts with enzymes such as peptidases and proteases, which cleave the peptide bonds during synthesis and degradation processes. Additionally, this compound can form hydrogen bonds and π-π interactions with other biomolecules, influencing the stability and folding of the synthesized peptides .

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of the Fmoc group can influence the uptake and localization of the synthesized peptides within cells. These peptides can interact with cell surface receptors, triggering signaling cascades that regulate gene expression and cellular functions. The DNP group, being a strong electron-withdrawing group, can affect the redox state of the cell, influencing metabolic pathways and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group provides steric hindrance, preventing unwanted side reactions during peptide synthesis. The DNP group can form covalent bonds with nucleophiles, such as thiol groups in cysteine residues, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and protein function, influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is relatively stable under basic conditions but can be cleaved under acidic conditions. The DNP group is sensitive to reducing agents, which can lead to its removal and subsequent changes in the properties of the synthesized peptides. Long-term studies have shown that this compound can influence cellular function, with potential effects on cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can promote peptide synthesis and enhance cellular functions. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Studies have shown that there is a threshold effect, where the beneficial effects are observed at lower concentrations, while adverse effects occur at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The Fmoc group can be metabolized by cytochrome P450 enzymes, leading to its removal and subsequent degradation of the synthesized peptides. The DNP group can affect the redox state of the cell, influencing metabolic flux and metabolite levels. These interactions can impact the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The Fmoc group can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments. The DNP group can affect the solubility and stability of the synthesized peptides, influencing their distribution within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by its chemical structure. The Fmoc group can direct the synthesized peptides to specific organelles, such as the endoplasmic reticulum or mitochondria, through targeting signals. The DNP group can undergo post-translational modifications, affecting its activity and function within different cellular compartments .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-His(DNP)-OH typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected by reacting it with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

Protection of the Imidazole Side Chain: The imidazole side chain of histidine is protected by reacting it with 2,4-dinitrofluorobenzene (DNFB) in the presence of a base such as sodium bicarbonate.

Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Deprotection Reactions: Fmoc-His(DNP)-OH undergoes deprotection reactions to remove the Fmoc and DNP groups. The Fmoc group is typically removed using a base such as piperidine, while the DNP group is removed using a reducing agent such as thiophenol.

Coupling Reactions: The compound can participate in coupling reactions to form peptide bonds with other amino acids. This is facilitated by activating agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal, thiophenol for DNP removal.

Coupling: DCC or DIC as activating agents.

Major Products Formed:

Deprotected Histidine: Removal of the Fmoc and DNP groups yields free histidine.

Peptides: Coupling reactions result in the formation of peptides with histidine residues.

Comparaison Avec Des Composés Similaires

Fmoc-His(Trt)-OH: Another histidine derivative with a trityl (Trt) protecting group instead of DNP.

Fmoc-His(Boc)-OH: A histidine derivative with a tert-butyloxycarbonyl (Boc) protecting group.

Uniqueness:

Stability: Fmoc-His(DNP)-OH offers a unique combination of stability and ease of deprotection, making it suitable for various synthetic applications.

Selective Protection: The DNP group provides selective protection of the imidazole side chain, which can be advantageous in complex peptide synthesis.

Propriétés

IUPAC Name |

(2S)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21N5O8/c33-26(34)23(11-16-13-30(15-28-16)24-10-9-17(31(36)37)12-25(24)32(38)39)29-27(35)40-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,15,22-23H,11,14H2,(H,29,35)(H,33,34)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADTWOVRWZDGHL-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CN(C=N4)C5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70441946 | |

| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83999-94-4 | |

| Record name | 1-(2,4-Dinitrophenyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70441946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)

![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)